2-Propenamide, N-hydroxy-

Vue d'ensemble

Description

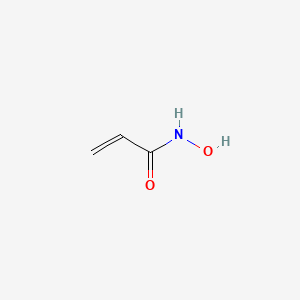

2-Propenamide, N-hydroxy- is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a hydroxamic acid derivative, characterized by the presence of both an acrylic group and a hydroxamic acid functional group. This compound is particularly noted for its ability to act as a chelating agent, forming stable complexes with metal ions, and its utility in the synthesis of polymeric materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Propenamide, N-hydroxy- can be synthesized through a straightforward, two-step process. The first step involves the coupling of acrylic acid with O-tetrahydropyranylhydroxylamine to protect the hydroxylamine functionality. This is followed by the acid cleavage of the protecting group to yield acrylohydroxamic acid .

Industrial Production Methods: While specific industrial production methods for acrylohydroxamic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Propenamide, N-hydroxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amides or amines.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydroxamic acid moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include nitroso compounds, amides, and substituted hydroxamic acids, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Case Study: MCF-7 Human Breast Cancer Cells

A pivotal study investigated the effects of IN-2001 on MCF-7 human breast cancer cells. The compound demonstrated remarkable anti-proliferative effects in a dose- and time-dependent manner. Key findings include:

- Cell Cycle Arrest : IN-2001 induced cell cycle arrest at the G2/M phase, leading to increased apoptosis in treated cells.

- Gene Expression : The compound significantly increased the expression of the cyclin-dependent kinase inhibitor p21(WAF1), which is associated with cell cycle regulation .

Efficacy in Various Cancer Models

Research has shown that N-hydroxy-2-propenamide exhibits varying efficacy across different cancer cell lines:

Clinical Implications

The promising results from preclinical studies have led to further exploration of IN-2001 in clinical settings. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for combination therapies with other anticancer agents.

Ongoing Research

Current research is focusing on:

Mécanisme D'action

The mechanism of action of acrylohydroxamic acid primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion at the enzyme’s active site, thereby preventing the enzyme from catalyzing its reaction. In the context of histone deacetylase inhibition, acrylohydroxamic acid derivatives can bind to the zinc ion in the enzyme’s active site, leading to the inhibition of deacetylation of histones and affecting gene expression .

Comparaison Avec Des Composés Similaires

Acetohydroxamic acid: Used as a urease inhibitor in the treatment of urinary tract infections.

Benzohydroxamic acid: Known for its use in flotation processes in the mining industry.

Salicylhydroxamic acid: Used as an inhibitor of urease and other metalloenzymes.

Uniqueness: 2-Propenamide, N-hydroxy- is unique due to its acrylic group, which allows it to polymerize and form functionalized polymers. This property is not shared by other hydroxamic acids like acetohydroxamic acid or benzohydroxamic acid, making acrylohydroxamic acid particularly valuable in materials science and polymer chemistry .

Activité Biologique

2-Propenamide, N-hydroxy- (also known as Dacinostat or NVP-LAQ824) is a compound recognized for its significant biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

- Molecular Formula : C22H25N3O3

- Molecular Weight : 379.45 g/mol

- CAS Number : 404951-53-7

- Density : 1.290 ± 0.06 g/cm³ (predicted)

- Solubility : Insoluble in water and ethanol; soluble in DMSO (≥17.45 mg/mL)

- pKa : 8.81 ± 0.23 (predicted)

Dacinostat functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDAC activity, Dacinostat promotes the acetylation of histones, leading to a more open chromatin structure and enhanced transcriptional activity of tumor suppressor genes.

Anticancer Effects

Dacinostat has shown promising results in various cancer studies:

- Inhibition of Cancer Cell Lines :

- Multiple Myeloma :

- Combination Therapies :

Other Biological Activities

Dacinostat's biological activity extends beyond oncology:

- Neuroprotection : Evidence suggests that compounds similar to Dacinostat may provide neuroprotective effects against ischemic brain injury .

- Anti-inflammatory Effects : It has been implicated in reducing inflammation in various models .

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy of Dacinostat:

- A Phase 1/2 trial evaluated the combination of Dacinostat and peginterferon alfa-2a in HIV patients, showing potential for reactivating latent HIV without significant changes in total proviral DNA .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3(5)4-6/h2,6H,1H2,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVFKSDWNYVAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26568-89-8 | |

| Details | Compound: 2-Propenamide, N-hydroxy-, homopolymer | |

| Record name | 2-Propenamide, N-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26568-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80502259 | |

| Record name | N-Hydroxyprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-28-5 | |

| Record name | N-Hydroxyprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.